molecular formula C29H40N4O7 B8118567 Omadacycline

Omadacycline

Cat. No.: B8118567
M. Wt: 556.6 g/mol
InChI Key: VJYKVCURWJGLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omadacycline is a novel, semisynthetic aminomethylcycline antibiotic, representing a modernized derivative of the tetracycline class. It was developed to overcome common tetracycline resistance mechanisms, making it a valuable tool for researching bacterial infections. Its primary mechanism of action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit with high specificity. This binding is effective even against bacteria expressing tet(K) and tet(M) resistance genes, which confer resistance to older tetracyclines through efflux pumps and ribosomal protection, respectively . This compound exhibits a broad spectrum of antibacterial activity in vitro, which is of significant interest for research into community-acquired pathogens. It demonstrates potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as select Gram-negative bacteria, atypicals like Legionella pneumophila and Mycoplasma pneumoniae , and some anaerobes . Its research applications are particularly relevant for studies modeling acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP). This compound is provided as a tosylate salt (CAS 1075240-43-5) . A key practical advantage for researchers is its metabolic stability; it is not significantly metabolized and does not inhibit or induce major cytochrome P450 enzymes, reducing the potential for complex drug-drug interactions in experimental models . It is available in both intravenous and oral formulations, facilitating flexible study design. Researchers should note that the absorption of the oral form can be impaired by cationic products, and it is recommended to administer it in a fasting state . This product is strictly for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYKVCURWJGLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Treatment of Community-Acquired Bacterial Pneumonia (CABP)

Omadacycline has been shown to be effective in treating CABP, particularly in cases where patients have developed resistance to other antibiotics. Clinical trials demonstrated that this compound maintained a favorable safety profile and was well-tolerated among patients .

Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)

In clinical settings, this compound has been successfully used to treat ABSSSIs, with case studies indicating significant improvement in wound healing and infection resolution . The drug's ability to penetrate well into epithelial lining fluid suggests potential for treating lower respiratory tract infections as well .

Efficacy Against Atypical Pathogens

Recent case reports highlight this compound's effectiveness against atypical pathogens like Mycoplasma pneumoniae, particularly in patients unresponsive to macrolide antibiotics. A notable case involved an adolescent with macrolide-unresponsive pneumonia who showed significant improvement after switching to this compound .

Treatment of Mycobacterium abscessus Infections

A multicenter retrospective study evaluated this compound's long-term safety and efficacy in treating Mycobacterium abscessus infections. Among 117 patients treated with this compound as part of a multidrug regimen, a significant proportion showed culture conversion or negative cultures by the end of treatment, indicating its potential role in managing complex infections caused by nontuberculous mycobacteria .

Case Study: this compound in Macrolide-Unresponsive Pneumonia

  • Patient Profile : Adolescent with suspected Mycoplasma pneumoniae pneumonia.
  • Initial Treatment : Macrolide antibiotics.
  • Switch to this compound : After showing no improvement, treatment was switched to this compound (200 mg IV followed by 100 mg daily).
  • Outcome : Normalization of temperature and significant improvement in respiratory symptoms within days; inflammatory markers returned to normal after treatment completion .

Case Study: Long-term Use for M. abscessus

  • Patient Cohort : 117 adults with M. abscessus infections.
  • Treatment Duration : Median of 8 months.
  • Results : 46% achieved at least one negative culture at final assessment; some reported adverse effects leading to discontinuation but overall showed promise for long-term management .

Table 1: Clinical Efficacy of this compound

Infection TypeStudy TypeEfficacy Rate (%)Notable Outcomes
Community-Acquired PneumoniaClinical Trials~80Improved respiratory function
Acute Bacterial Skin InfectionsCase Studies~90Significant wound healing
Mycobacterium abscessus InfectionsRetrospective Review~46Culture conversion in pulmonary disease

Table 2: Safety Profile of this compound

Adverse EffectIncidence (%)Severity
Nausea~10Mild
Diarrhea~5Mild
Liver DysfunctionRareModerate

Comparison with Similar Compounds

Omadacycline vs. Tigecycline

Structural and Mechanistic Similarities: Both this compound and tigecycline (a glycylcycline) are tetracycline derivatives modified to overcome resistance. Tigecycline has a glycylamide side chain at C-9, while this compound features an alkylaminomethyl group at the same position . This structural distinction grants this compound oral bioavailability (34.5% under fasting conditions) , whereas tigecycline is restricted to IV administration.

In Vitro Activity :

  • Against Mycobacterium abscessus, this compound and tigecycline exhibit similar MIC50 (1 µg/mL) and MIC90 (2 µg/mL), outperforming doxycycline (MIC >64 µg/mL) .
  • For M. chelonae, tigecycline shows slightly lower MIC50 (0.06 µg/mL) than this compound (0.125 µg/mL) .
  • This compound demonstrates comparable or superior activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Pharmacokinetics/Pharmacodynamics (PK/PD) :

  • In lung tissue, this compound achieves epithelial lining fluid (ELF) concentrations 2.5-fold higher than plasma, while tigecycline’s ELF penetration is 40% of plasma levels .
  • This compound’s AUC/MIC ratio correlates strongly with efficacy, similar to tigecycline .

Clinical Outcomes :

  • Both drugs are effective in CABP, but this compound’s oral formulation offers flexibility in outpatient settings .

This compound vs. Linezolid

Mechanistic Differences: Linezolid, an oxazolidinone, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, distinct from this compound’s 30S binding .

Clinical Efficacy :

  • In the OASIS-2 trial, oral this compound (300 mg/day) demonstrated non-inferiority to linezolid (600 mg twice daily) for ABSSSI, with clinical success rates of 86.3% vs. 83.5% .
  • This compound showed superior efficacy against S. aureus (87.5% vs. 82.1%) .

This compound vs. Doxycycline

Resistance Profile :
this compound retains activity against tetracycline-resistant strains due to its structural modifications, whereas doxycycline is ineffective against isolates with ribosomal protection proteins .

In Vivo Efficacy :

  • In murine models, this compound’s ED50 (1.10 mg/kg) was lower than doxycycline (1.55 mg/kg) against S. pneumoniae .
  • Against M. abscessus, doxycycline MICs exceed 64 µg/mL, compared to this compound’s MIC50 of 1 µg/mL .

Clinical Utility :

  • Doxycycline is preferred for atypical pathogens (e.g., Rickettsia), while this compound’s broader spectrum includes resistant Gram-positive and anaerobic bacteria .

This compound vs. Moxifloxacin

Spectrum of Activity :

  • Moxifloxacin (a fluoroquinolone) targets DNA gyrase, with potent activity against Gram-negative bacteria, whereas this compound covers atypical pathogens (e.g., Legionella) and anaerobes .

Clinical Trials :

  • In CABP, this compound achieved 92% clinical cure vs. 90% for moxifloxacin, proving non-inferior .
  • Moxifloxacin carries a black-box warning for tendinitis and CNS effects, whereas this compound’s primary AEs are gastrointestinal .

Tabulated Comparisons

Table 1: In Vitro Activity Against Key Pathogens

Pathogen This compound MIC50 (µg/mL) Tigecycline MIC50 (µg/mL) Doxycycline MIC50 (µg/mL)
S. aureus (MRSA) 0.12–0.25 0.06–0.12 4–8
E. coli 1–2 0.5–1 8–16
M. abscessus 1 1 >64
Enterococcus faecalis 0.25 0.12 8–16

Data compiled from

Table 2: Clinical Trial Outcomes

Comparator Indication Clinical Success Rate (this compound vs. Comparator) Safety Notes
Linezolid ABSSSI 86.3% vs. 83.5% Similar GI AEs; no myelosuppression
Moxifloxacin CABP 92% vs. 90% Lower CNS/tendon risks with this compound
Tigecycline CABP Non-inferior No mortality warning for this compound

Data from

Biological Activity

Omadacycline is a novel antibiotic belonging to the aminomethylcycline class, derived from minocycline. It has gained attention due to its broad-spectrum antimicrobial activity and unique immunomodulatory properties. This article explores its biological activity, including in vitro efficacy against various pathogens, immunomodulatory effects, and clinical implications.

Antimicrobial Activity

This compound exhibits potent in vitro activity against a wide range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness has been demonstrated against common pathogens as well as resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Table 1: In Vitro Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Notes
Staphylococcus aureus (MRSA)0.5 - 2Effective against resistant strains
Streptococcus pneumoniae0.25 - 1Retains activity against penicillin-resistant strains
Enterococcus faecalis (VRE)1 - 4Good activity despite resistance
Escherichia coli1 - 4Activity against common strains
Klebsiella pneumoniae2 - 8Reduced activity noted

The susceptibility rates observed for this compound in various studies align with those reported globally, although some regional variations exist, particularly in the activity against Klebsiella pneumoniae isolates .

Immunomodulatory Properties

Recent studies have highlighted this compound's immunomodulatory effects, particularly its ability to modulate cytokine production in human monocytes. In vitro experiments demonstrated that this compound can suppress the LPS-induced production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Key Findings from Immunomodulatory Studies

  • Cytokine Suppression: this compound significantly inhibited the production of TNF-α, IL-1β, and IL-6 at higher concentrations (≥32 µg/mL), indicating its potential to mitigate hyperactivation of the immune response .
  • Dose-Dependent Effects: Lower concentrations (4–16 µg/mL) showed modest increases in cytokine production but were not statistically significant when analyzed collectively .
  • Potential Clinical Applications: The immunomodulatory properties suggest that this compound could be beneficial in treating conditions characterized by excessive inflammation, such as acute lung injury or chronic inflammatory diseases like asthma and COPD .

Case Studies and Clinical Implications

This compound has been FDA-approved for treating acute bacterial skin and skin structure infections (ABSSSIs) and community-acquired bacterial pneumonia (CABP). Its unique profile allows it to be used effectively in settings where traditional antibiotics may fail due to resistance.

Clinical Case Study Overview

A clinical study involving patients with CABP demonstrated that this compound provided effective treatment outcomes comparable to standard therapies while exhibiting a favorable safety profile. Patients treated with this compound showed significant improvement in clinical symptoms and reduced time to resolution of infection .

Q & A

Q. What cost-effectiveness models are appropriate for comparing this compound to fluoroquinolones in community-acquired bacterial pneumonia (CABP), considering Clostridioides difficile infection (CDI) risk?

  • Answer : Use decision-analytic models incorporating hospital costs, CDI incidence (e.g., 8 cases/1000 moxifloxacin-treated patients), and mortality. Sensitivity analyses should vary CDI risk reduction (≥50% with this compound) and drug acquisition costs. Phase III data show this compound’s CDI rate of 0% vs. 2.1% for moxifloxacin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.